molecular formula C17H16ClF3N4O B2636628 (2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775545-43-1

(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone

Cat. No. B2636628
M. Wt: 384.79
InChI Key: ZZYIZLIWBAXCLB-UHFFFAOYSA-N
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Description

(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone is a useful research compound. Its molecular formula is C17H16ClF3N4O and its molecular weight is 384.79. The purity is usually 95%.
BenchChem offers high-quality (2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antituberculosis Potential

A study on derivatives similar to the queried compound found significant applications in anticancer and antituberculosis treatments. Specifically, derivatives of (2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone showed invitro anticancer activity against human breast cancer cell lines and exhibited significant antituberculosis activity. The synthesis approach provided a straightforward method, and some compounds demonstrated both antituberculosis and anticancer activities, highlighting the therapeutic potential of such compounds in addressing these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Pharmacological Properties

Another study focused on the synthesis and pharmacological properties of derivatives, including naphthylpiperazines and tetralylpiperazines, which share structural similarities with the queried compound. These derivatives were synthesized and evaluated for their neurotropic and cardiovascular properties. Some derivatives, such as l-(6-Tetralyl)-4-methylpiperazine, showed a marked antireserpine effect, indicating potential for neurological applications. Another derivative, 4-[3-(4-fluorobenzoyl)propyl]-l-(6-tetralyl)piperazine, was found to be active neuroleptically, suggesting its usefulness in neuropharmacology (Červená, Dlabač, Němec, & Protiva, 1975).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including (2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs and showed significant antimicrobial activity, indicating their potential as dual-function therapeutic agents in combating cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Imaging Agents for Parkinson's Disease

Research into (2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone derivatives has also extended to the development of potential PET imaging agents for Parkinson's disease. A specific compound, HG-10-102-01, was synthesized for this purpose, demonstrating the broader applicability of such compounds in both therapeutic and diagnostic contexts, particularly in the understanding and treatment of neurological conditions (Wang, Gao, Xu, & Zheng, 2017).

properties

IUPAC Name

(2-chlorophenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c1-11-22-14(17(19,20)21)10-15(23-11)24-6-8-25(9-7-24)16(26)12-4-2-3-5-13(12)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYIZLIWBAXCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

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